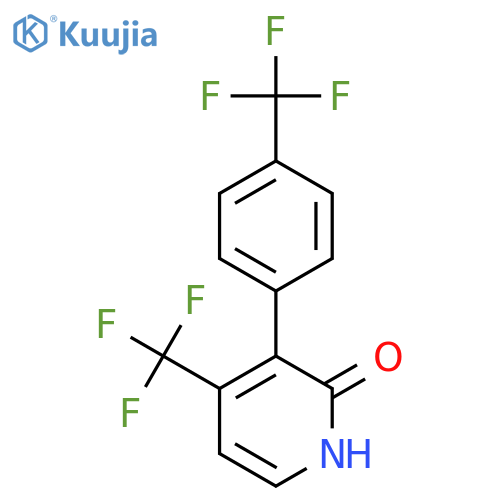Cas no 1261756-17-5 (2-Hydroxy-4-(trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine)

1261756-17-5 structure
商品名:2-Hydroxy-4-(trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine
CAS番号:1261756-17-5
MF:C13H7F6NO
メガワット:307.191204309464
CID:4920334
2-Hydroxy-4-(trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-4-(trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine
-
- インチ: 1S/C13H7F6NO/c14-12(15,16)8-3-1-7(2-4-8)10-9(13(17,18)19)5-6-20-11(10)21/h1-6H,(H,20,21)
- InChIKey: FXZPGMZJPULCOC-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CNC(C=1C1C=CC(C(F)(F)F)=CC=1)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 480
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 29.1
2-Hydroxy-4-(trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024001798-500mg |
2-Hydroxy-4-(trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine |
1261756-17-5 | 97% | 500mg |
$1,048.60 | 2022-04-03 | |
| Alichem | A024001798-250mg |
2-Hydroxy-4-(trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine |
1261756-17-5 | 97% | 250mg |
$748.00 | 2022-04-03 | |
| Alichem | A024001798-1g |
2-Hydroxy-4-(trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine |
1261756-17-5 | 97% | 1g |
$1,646.40 | 2022-04-03 |
2-Hydroxy-4-(trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine 関連文献
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
1261756-17-5 (2-Hydroxy-4-(trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine) 関連製品
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
